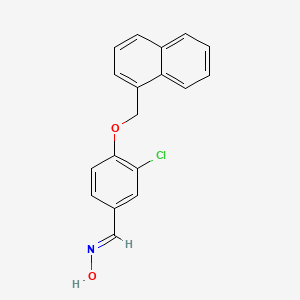

3-氯-4-(1-萘甲氧基)苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-(1-naphthylmethoxy)benzaldehyde oxime is a compound that belongs to a class of organic molecules known for their unique structural features and potential for various chemical reactions and applications. While direct studies on this compound are scarce, related research on benzaldehydes, naphthaldehydes, and their oximes provides valuable insights into its potential chemical behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from benzaldehyde or naphthaldehyde derivatives. A common approach is the condensation of aldehydes with hydrazides or other nucleophiles to form hydrazone derivatives, which can then undergo further transformation. For instance, the synthesis of naphthohydrazide derivatives involves the reaction of naphthaldehyde with hydrazides in suitable solvents, such as methanol, under controlled conditions to achieve the desired compound (Li & Ge, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These techniques reveal the configuration of the atoms within the molecule and the presence of specific functional groups, such as the oxime moiety and chloro-substituted benzaldehyde group. For example, structural studies have been conducted on various benzaldehyde and naphthaldehyde derivatives to understand their conformation and intramolecular interactions (Özay et al., 2013).

Chemical Reactions and Properties

Benzaldehyde and naphthaldehyde derivatives, including oxime compounds, participate in a variety of chemical reactions, such as cycloadditions, Schiff base formation, and oxidation-reduction reactions. These reactions are influenced by the presence of functional groups, the electronic structure of the molecule, and reaction conditions. For example, the formation of Schiff bases and oxazoles from naphthaldehyde derivatives under specific conditions highlights the reactivity of the aldehyde group (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties of benzaldehyde and naphthaldehyde oximes, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are crucial for the application of these compounds in various fields. Spectroscopic studies, including UV-Vis and fluorescence, provide insights into the optical properties and behavior of these compounds in different environments (Kaya et al., 2018).

科学研究应用

有机合成与催化

- 萘酚衍生物的合成:一项研究详细介绍了从苯甲醛衍生物开始合成 3-苯基-2-萘酚的新方法。这些化合物对于开发各种药物和有机材料至关重要。该研究展示了一种合成这些萘酚的有效途径,该途径可应用于 3-氯-4-(1-萘甲氧基)苯甲醛肟衍生物,以生成具有潜在生物活性的新化合物 (Martínez 等人,2005)。

- 催化应用:另一项研究探索了使用具有裸露的 Mn2+ 配位位点的金属有机骨架 (MOF) 进行催化的可能性。这项研究表明,可以使用 3-氯-4-(1-萘甲氧基)苯甲醛肟开发类似的结构,从而提高催化过程的效率,尤其是在氰基化产物的合成中,展示了该化合物在促进选择性催化方面的潜力 (Horike 等人,2008)。

环境科学

- 污染物的降解:研究表明,在锐钛矿 TiO2 纳米材料上对污染物进行热催化氧化具有潜在的环境应用。这种方法可以适用于 3-氯-4-(1-萘甲氧基)苯甲醛肟等化合物,为降解持久性有机污染物提供了一种绿色技术,突出了该化合物在环境净化工作中的相关性 (Su 等人,2015)。

材料科学

- 多相催化剂的开发:一项关于金属有机骨架化合物 Cu3(BTC)2 的合成和热稳定性的研究强调了此类材料在催化中的重要性。通过将 3-氯-4-(1-萘甲氧基)苯甲醛肟纳入类似骨架中,可以增强 MOF 的催化性能,特别是对于需要路易斯酸位点的反应,从而进一步拓宽了该化合物在材料科学中的应用范围 (Schlichte 等人,2004)。

属性

IUPAC Name |

(NE)-N-[[3-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-17-10-13(11-20-21)8-9-18(17)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11,21H,12H2/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZYPGTXUPCOGG-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)/C=N/O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)